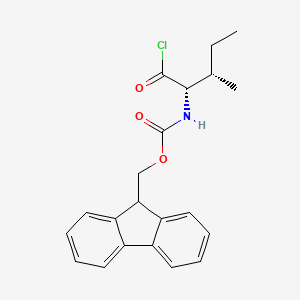

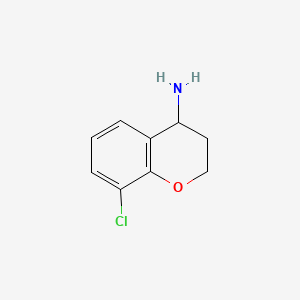

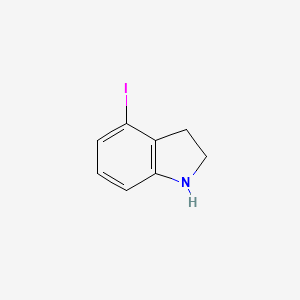

![molecular formula C15H12N2O4S B1316227 1-(苯磺酰基)-1H-吡咯并[2,3-b]吡啶-3-甲酸甲酯 CAS No. 245064-81-7](/img/structure/B1316227.png)

1-(苯磺酰基)-1H-吡咯并[2,3-b]吡啶-3-甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyridine derivatives are an important class of compounds in organic chemistry, biochemistry, and pharmaceutical chemistry1. They are often used as building blocks in the synthesis of chemical relevant organic compounds1. However, specific information about “Methyl 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate” is not readily available.

Synthesis Analysis

The synthesis of pyridine derivatives often involves reactions with nucleophiles1. For instance, perhalogenated pyridines are highly reactive toward nucleophilic attack due to their electron-deficient nature1. However, the specific synthesis process for “Methyl 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate” is not detailed in the available literature.

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, C−H stretching vibrations can be identified using IR spectroscopy2. However, the specific molecular structure of “Methyl 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate” is not provided in the available sources.Chemical Reactions Analysis

Pyridine derivatives can undergo a broad range of nucleophilic substitution reactions1. The nature of the nucleophile, reaction condition, and solvent can significantly influence the regiochemistry of these reactions1. However, the specific chemical reactions involving “Methyl 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate” are not detailed in the available literature.

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques. However, the specific physical and chemical properties of “Methyl 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate” are not provided in the available sources.科学研究应用

催化的偶联反应:Suresh 等人 (2013) 的一项研究报道了使用钯催化的脱羧 Suzuki 偶联反应合成 2-芳基-1-(苯磺酰基)-1H-吡咯并[2,3-b]吡啶。此外,还描述了通过 Heck 偶联合成烯基变体的过程,展示了该化合物在有机合成中的用途 (Suresh 等,2013)。

磺化反应:Gilow 等人 (1991) 的研究考察了吡咯和吲哚的磺化反应,包括具有苯磺酰基取代基的化合物。这项研究突出了此类化合物在亲电取代反应中的化学反应性 (Gilow 等,1991)。

Friedel-Crafts 酰化反应:Xiao 等人 (1996) 研究了 3-烷基-1-(苯磺酰基)吡咯的 Friedel-Crafts 酰化反应。他们的研究证明了可逆酰化反应及其在合成复杂有机分子(如蚂蚁踪迹信息素)中的应用 (Xiao 等,1996)。

催化合成:Singh 等人 (2013) 描述了使用源自 L-脯氨酸的基于吡咯烷的催化剂进行环己酮和环戊酮与 β-硝基苯乙烯的不对称迈克尔加成反应,展示了苯磺酰基衍生物在催化中的应用 (Singh 等,2013)。

分子轨道计算:Seo 等人 (1999) 的一项研究使用分子轨道计算来研究吡咯衍生物(包括具有苯磺酰基的吡咯衍生物)上的亲电取代反应。这项研究提供了对这类化合物的化学反应性和稳定性的理论方面的见解 (Seo 等,1999)。

抗菌活性:Toja 等人 (1986) 的研究合成了一系列吡咯并[2,3-b]吡啶衍生物并评估了它们的抗菌活性。这项研究表明此类化合物在制药应用中的潜力 (Toja 等,1986)。

有效的磺化反应:Janosik 等人 (2006) 的一项研究集中在使用氯磺酸对 1-苯磺酰基-1H-吡咯进行磺化反应,开发了一种清洁且操作简单的协议来合成磺酰胺衍生物 (Janosik 等,2006)。

化学选择性合成:Jahanshahi 等人 (2018) 使用高效的纳米催化剂证明了新型吡咯取代的吡啶并[2,3-d]嘧啶的化学选择性合成。这项研究突出了该化合物在纳米技术和材料科学中的相关性 (Jahanshahi 等,2018)。

安全和危害

未来方向

Pyridine derivatives have been noted for their therapeutic properties, such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-Alzheimer’s, anti-ulcer or antidiabetic3. Therefore, the study and development of new pyridine derivatives, including “Methyl 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate”, could be a promising direction for future research.

Please note that this information is general and may not apply specifically to “Methyl 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate”. Always consult with a professional chemist or a reliable database for more specific and detailed information.

属性

IUPAC Name |

methyl 1-(benzenesulfonyl)pyrrolo[2,3-b]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O4S/c1-21-15(18)13-10-17(14-12(13)8-5-9-16-14)22(19,20)11-6-3-2-4-7-11/h2-10H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRKMFYZEFIQCKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(C2=C1C=CC=N2)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50578986 |

Source

|

| Record name | Methyl 1-(benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50578986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate | |

CAS RN |

245064-81-7 |

Source

|

| Record name | Methyl 1-(benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50578986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

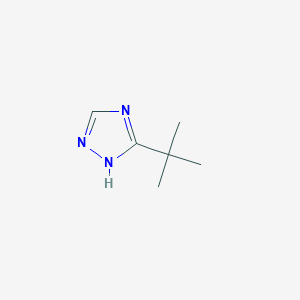

![Pyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione](/img/structure/B1316147.png)

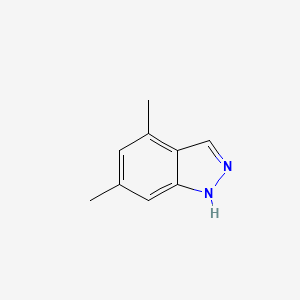

![3-(1-Piperazinylmethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1316166.png)

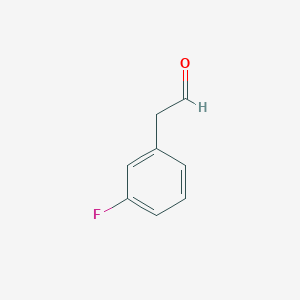

![Phosphonic acid, [[4-(trifluoromethyl)phenyl]methyl]-](/img/structure/B1316168.png)

![Methyl 3,4-dihydro-2H-benzo[1,4]oxazine-6-carboxylate](/img/structure/B1316180.png)